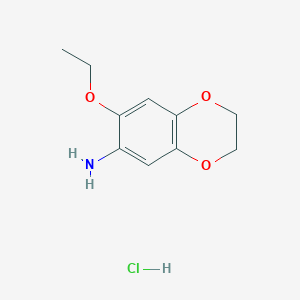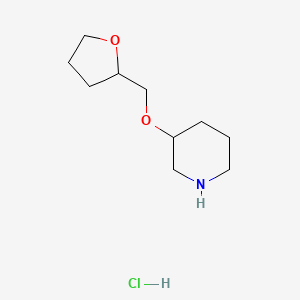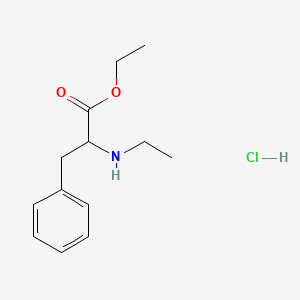
7-エトキシ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-アミン塩酸塩
概要
説明
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl and a molecular weight of 231.68 g/mol
科学的研究の応用
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate the effects of benzodioxin derivatives on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This involves the ethoxylation of the amine group using ethyl iodide in the presence of a base such as potassium carbonate.
Starting from 1,4-benzodioxin-6-amine: This involves the reduction of the benzodioxin ring followed by ethoxylation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the following steps:
Preparation of the starting material: The starting material, such as 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, is prepared through known synthetic routes.
Ethoxylation: The amine group is ethoxylated using ethyl iodide in the presence of a base.
Purification: The resulting product is purified to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Oxidized derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-one.
Reduction: Reduced derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine.
Substitution: Substituted derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-chloride.
作用機序
The mechanism by which 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: This compound lacks the ethoxy group and has different chemical properties.
1,4-Benzodioxin-6-amine: This compound has a different substitution pattern and may exhibit different biological activities.
7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
特性
IUPAC Name |
6-ethoxy-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-12-8-6-10-9(5-7(8)11)13-3-4-14-10;/h5-6H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLOHKOZOGWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine dihydrochloride](/img/structure/B1448424.png)











![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
